![molecular formula C21H27N3O3S B4579177 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4579177.png)
4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide involves complex chemical pathways, including reactions that introduce sulfonyl and amide functional groups. Such synthetic pathways are crucial for producing compounds with specific desired properties for further research and potential application. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide 8 (MGCD0103), an orally active histone deacetylase inhibitor, showcases the intricate steps involved in the synthesis of complex molecules (Zhou et al., 2008).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is essential for predicting their chemical behavior and potential interactions with biological targets. Techniques like X-ray diffraction, NMR spectroscopy, and computational modeling are commonly employed to elucidate the structural features of these molecules, including their conformations and stereochemistry. For instance, the solid-phase synthesis and crystal structure determination of N-p-Methylbenzyl benzamide 4 reveal insights into the molecular arrangement and intermolecular interactions within the crystal lattice (Luo & Huang, 2004).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : Research on the synthesis of novel compounds such as sulfonamides, pyridine derivatives, and benzamide-related molecules highlights a wide range of synthetic methods and chemical reactions utilized to explore the chemical space around sulfonamide and pyridine functionalities. For example, the synthesis of 4-Amino-N-(4-sulfamoylphenyl)benzamide derivatives showcases methodologies for creating compounds with potential inhibitory activities against various enzymes (Ulus et al., 2013).
Characterization and Properties : Studies on the characterization of these compounds often involve detailed analysis of their physical and chemical properties, including thermal stability, solubility, and molecular structure. For instance, the development of soluble fluorinated polyamides containing pyridine and sulfone moieties discusses the synthesis of a new diamine and the resulting polymers' properties, emphasizing their high thermal stability and solubility in organic solvents (Liu et al., 2013).
Applications in Material Science and Chemistry
Material Science Applications : The research extends into the applications of synthesized compounds in material science, particularly in the development of new polymers and coatings with unique properties. For example, the synthesis and properties of novel fluorinated polyamides reveal materials with high thermal resistance and potential for use in advanced technological applications (Liu et al., 2013).
Chemical and Biological Activity : Some studies explore the chemical and biological activities of synthesized compounds, focusing on their potential as inhibitors or activators in various biochemical pathways. This includes research on compounds like 4-Amino-N-(4-sulfamoylphenyl)benzamide and its analogs for their inhibitory effects on carbonic anhydrase isoforms, which could inform future therapeutic agent development (Ulus et al., 2013).
properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-5-11-20(12-6-17)28(26,27)23-19-9-7-18(8-10-19)21(25)22-13-4-16-24-14-2-3-15-24/h5-12,23H,2-4,13-16H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXKIPWEBEHRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCCN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(pyrrolidin-1-yl)propyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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